N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines anthracene and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 2-hydroxyaniline with 9,10-anthraquinone-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the anthraquinone moiety can be reduced to hydroxyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxylphenyl group but lacks the anthracene and sulfonamide functionalities.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.
N-(2-hydroxy-5-nitrosophenyl)acetamide: Contains a nitroso group, leading to distinct reactivity.
Uniqueness
N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of anthracene and sulfonamide functionalities. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13NO5S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C20H13NO5S/c22-18-8-4-3-7-17(18)21-27(25,26)12-9-10-15-16(11-12)20(24)14-6-2-1-5-13(14)19(15)23/h1-11,21-22H |
InChI Key |
HSAOVEFJFYBWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
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